N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide
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Overview
Description
N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide is a complex organic compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes . The reaction is often carried out in a NaOH–DMSO medium at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore, and derivatives of this compound have shown potential as anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound can be used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-(((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
Uniqueness
N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H15N3O4S |
---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
N-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C9H15N3O4S/c1-6-11-9(16-12-6)8-4-3-7(15-8)5-10-17(2,13)14/h7-8,10H,3-5H2,1-2H3 |
InChI Key |
DAQMSHSNXPDAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(O2)CNS(=O)(=O)C |
Origin of Product |
United States |
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